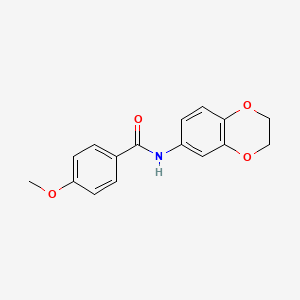

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methoxybenzamide

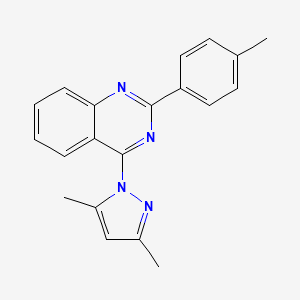

Overview

Description

Synthesis Analysis

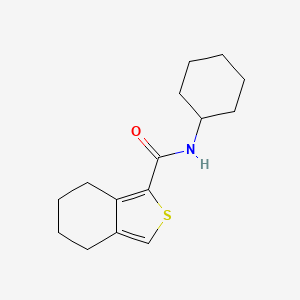

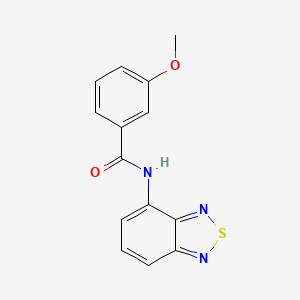

The synthesis of benzamide derivatives, including compounds similar to “N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methoxybenzamide”, often involves complex chemical processes. For instance, compounds like 3-methoxybenzamide derivatives have been synthesized through various methods, including the acylation reaction of aminophenols and benzoylchlorides in specific solvents.Molecular Structure Analysis

The molecular structure of benzamide derivatives is crucial for understanding their chemical behavior and potential applications. X-ray diffraction studies, along with DFT calculations, have been used to determine the crystal structures, demonstrating the significance of intermolecular interactions in defining the molecular geometry of these compounds.Chemical Reactions Analysis

Benzamide derivatives participate in various chemical reactions, highlighting their versatile chemical properties. For example, Rh (III)-catalyzed chemodivergent annulations have been explored, showing the reactivity of such compounds under different conditions.Physical And Chemical Properties Analysis

The physical properties, such as solubility, melting point, and crystallinity, are crucial for the practical application of these compounds. Techniques like single crystal X-ray diffraction and DFT calculations provide insights into the physical characteristics of benzamide derivatives, affecting their solubility and stability.Scientific Research Applications

Antibacterial Agents

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methoxybenzamide: derivatives have been synthesized and studied for their potential as antibacterial agents . These compounds have shown efficacy in inhibiting bacterial growth by blocking key enzymes necessary for bacterial survival. The research indicates that these derivatives can serve as potent antibacterial agents with moderate enzyme inhibition capabilities, providing a new avenue for the development of antibiotics.

Enzyme Inhibition

The compound has been explored for its role as an enzyme inhibitor . Enzyme inhibition is crucial in the regulation of biological pathways and can be leveraged for therapeutic purposes. For instance, inhibiting specific enzymes can disrupt the metabolic pathways of pathogens, leading to their eradication.

Anti-inflammatory Applications

Derivatives of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methoxybenzamide have been identified to possess anti-inflammatory properties . These compounds can potentially be used to treat inflammatory diseases by suppressing the production of pro-inflammatory cytokines and mediators.

Cancer Research

There is evidence to suggest that certain derivatives can exhibit anticancer properties . By acting on specific cellular targets, these compounds may interfere with cancer cell proliferation and induce apoptosis, making them valuable for cancer research and potential therapy.

Neuroprotective Properties

Research has indicated that N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methoxybenzamide may have neuroprotective effects. This could be particularly beneficial in the treatment of neurodegenerative diseases, where protecting neurons from damage is paramount.

Drug Metabolism and Toxicity

The compound has been associated with the induction of genes involved in xenobiotic metabolism. This application is significant in pharmaceutical research, where understanding the metabolic pathways of drugs can lead to the development of safer and more effective therapeutic agents.

Mechanism of Action

“N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methoxybenzamide” exerts its effects by activating the N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methoxybenzamide pathway, which is a ligand-activated transcription factor that regulates the expression of various genes involved in cellular processes such as inflammation, apoptosis, and cell proliferation.

Future Directions

Based on the above-mentioned biological activities of sulfonamides and benzodioxane containing compounds, current study was designed to synthesize new sulfonamides amalgamated with 1,4-benzodioxane heterocycle to act as antibacterial agents . With the quality product at a competitive price, researchers can focus more on their research.

properties

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO4/c1-19-13-5-2-11(3-6-13)16(18)17-12-4-7-14-15(10-12)21-9-8-20-14/h2-7,10H,8-9H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDWOEYMOEDHDFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OCCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methoxybenzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-cyano-3-[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]acrylate](/img/structure/B5651260.png)

![N-[rel-(3R,4S)-4-cyclopropyl-1-(3-pyridinylmethyl)-3-pyrrolidinyl]-1-(methoxymethyl)cyclopropanecarboxamide dihydrochloride](/img/structure/B5651278.png)

![2-{[2-(1-azepanyl)-2-oxoethyl]thio}-1H-benzimidazole](/img/structure/B5651286.png)

![5-[4-methyl-2-(1H-pyrazol-1-yl)phenyl]pyrazin-2-amine](/img/structure/B5651319.png)

![7-{[5-(ethylthio)-2-thienyl]carbonyl}-3,5-dimethyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B5651327.png)

![2-{[2-(4-morpholinyl)ethyl]thio}-1H-benzimidazole](/img/structure/B5651335.png)

![N-{2-oxo-2-[(2,3,4-trifluorophenyl)amino]ethyl}benzamide](/img/structure/B5651338.png)

![5-(3,4-dihydro-2H-chromen-3-ylcarbonyl)-N,N-dimethyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxamide](/img/structure/B5651357.png)

![3-[5-(4-fluoro-3-methylbenzyl)-1,2,4-oxadiazol-3-yl]pyridazine](/img/structure/B5651365.png)

![N-[(3R*,4S*)-4-cyclopropyl-1-(methoxyacetyl)pyrrolidin-3-yl]-3-pyridin-4-ylpropanamide](/img/structure/B5651371.png)